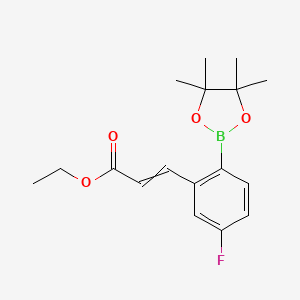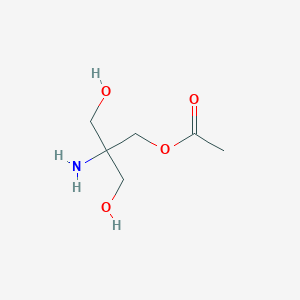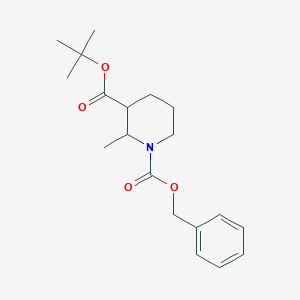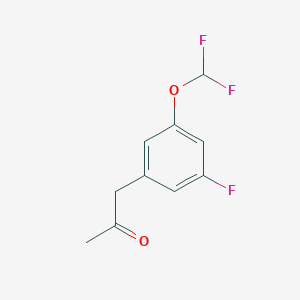
1-(3-Amino-5-(bromomethyl)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-5-(bromomethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H12BrNO. This compound features a bromomethyl group and an amino group attached to a phenyl ring, along with a propan-2-one moiety. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Amino-5-(bromomethyl)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-aminoacetophenone followed by a Friedel-Crafts acylation reaction to introduce the propan-2-one group. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and aluminum chloride (AlCl3) as the catalyst for the Friedel-Crafts reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Amino-5-(bromomethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives under appropriate conditions.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3) can be employed.
Reduction: Reducing agents like NaBH4 or LiAlH4 are commonly used under anhydrous conditions.
Major Products Formed:
Substitution: Formation of hydroxymethyl, cyanomethyl, or aminomethyl derivatives.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohol derivatives.
Applications De Recherche Scientifique
1-(3-Amino-5-(bromomethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Mécanisme D'action
The mechanism of action of 1-(3-Amino-5-(bromomethyl)phenyl)propan-2-one depends on its specific application. In biological systems, the amino and bromomethyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The propan-2-one moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
1-(3-Amino-5-chloromethyl)phenyl)propan-2-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(3-Amino-5-methyl)phenyl)propan-2-one: Lacks the halogen atom, resulting in different reactivity and properties.
1-(3-Amino-5-(hydroxymethyl)phenyl)propan-2-one: Contains a hydroxymethyl group, leading to different chemical behavior.
Uniqueness: 1-(3-Amino-5-(bromomethyl)phenyl)propan-2-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H12BrNO |
|---|---|
Poids moléculaire |
242.11 g/mol |
Nom IUPAC |
1-[3-amino-5-(bromomethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H12BrNO/c1-7(13)2-8-3-9(6-11)5-10(12)4-8/h3-5H,2,6,12H2,1H3 |
Clé InChI |
ODRFMESQYVOXNK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=CC(=CC(=C1)N)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Methoxy-4-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14067527.png)





![(2S,3S)-3-amino-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14067589.png)
![1-[4-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol](/img/structure/B14067590.png)
